molecular formula C7H16O4 B13922120 1,3-Diethoxy-1,3-propanediol CAS No. 711083-25-9

1,3-Diethoxy-1,3-propanediol

Cat. No.: B13922120
CAS No.: 711083-25-9
M. Wt: 164.20 g/mol
InChI Key: OGJRKSIPFVGDIH-UHFFFAOYSA-N
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Description

1,3-Diethoxy-1,3-propanediol is an organic compound with the molecular formula C7H16O4. It is a diol with two ethoxy groups attached to the first and third carbon atoms of a propane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethoxy-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethoxy-1,3-propanediol involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethoxy-1,3-propanediol is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity compared to other diols. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

711083-25-9

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

1,3-diethoxypropane-1,3-diol

InChI

InChI=1S/C7H16O4/c1-3-10-6(8)5-7(9)11-4-2/h6-9H,3-5H2,1-2H3

InChI Key

OGJRKSIPFVGDIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(O)OCC)O

Origin of Product

United States

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